2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile
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Overview
Description
2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile is a chemical compound with the molecular formula C14H8BCl2NO3 and a molecular weight of 319.94 g/mol . This compound is known for its unique structure, which includes a benzonitrile moiety and a boron-containing oxaborole ring. It is used as a reagent in various chemical processes and has applications in scientific research, particularly in the preparation of pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with a boronic acid derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The oxaborole ring can undergo oxidation and reduction reactions, altering its chemical properties.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can modify the oxaborole ring.
Scientific Research Applications
2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile involves its interaction with specific molecular targets. For example, in the case of Crisaborole, the compound inhibits phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory response. By inhibiting PDE4, the compound reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A pharmaceutical compound used to treat atopic dermatitis.
Benzoic acid, 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]-: Another boron-containing compound with similar structural features.
Uniqueness
2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile is unique due to its specific combination of a benzonitrile moiety and an oxaborole ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
2354382-27-5 |
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Molecular Formula |
C14H8BCl2NO3 |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
2,6-dichloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H8BCl2NO3/c16-13-4-10(5-14(17)11(13)6-18)21-9-1-2-12-8(3-9)7-20-15(12)19/h1-5,19H,7H2 |
InChI Key |
QCTAZSAEMFXACJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C(=C3)Cl)C#N)Cl)O |
Origin of Product |
United States |
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